Methyl 2,4-bis(difluoromethoxy)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,4-bis(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-16-8(15)6-3-2-5(17-9(11)12)4-7(6)18-10(13)14/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWGEYKAPBHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97914-57-3 | |
| Record name | methyl 2,4-bis(difluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Difluoromethylation of Phenols
A practical and efficient approach for introducing difluoromethoxy groups involves difluoromethylation of phenols using bench-stable sulfonium salts as difluoromethylating reagents. This method proceeds under mild conditions, tolerates various functional groups, and provides high yields of aryl difluoromethyl ethers.
Reagents and Conditions : Phenol substrates are treated with sodium hydride (NaH) as a base in an aprotic solvent such as fluorobenzene at low temperature (~10°C). The difluoromethylating agent, a sulfonium salt, is added under argon atmosphere and stirred overnight to afford the difluoromethoxy-substituted product.
Advantages : This protocol exhibits high chemoselectivity favoring phenoxides over aliphatic alkoxides and alcohols, enabling selective difluoromethylation at phenolic sites.
Example Yield : For 4-phenylphenol, the difluoromethoxy derivative was obtained in 81% yield after purification by silica gel chromatography.
Nucleophilic Substitution Using Difluoromethoxide
Another approach involves the generation of difluoromethoxide anion (–OCHF₂) from difluoromethanol derivatives or related precursors, which then reacts with halogenated aromatic compounds under catalytic conditions.
Catalysts : Copper-containing catalysts, such as copper(II) sulfate, facilitate the substitution reaction at elevated temperatures (85–105°C) in aprotic solvents like N,N-dimethylformamide (DMF).
Bases : Alkali metals such as sodium metal are used to generate the difluoromethoxide nucleophile from difluoromethanol or related alcohols.
Reaction Example : A halogenated aromatic substrate (e.g., 2,5-dibromotoluene) reacts with sodium difluoromethoxide in DMF with copper(II) sulfate catalyst to produce bis(difluoromethoxy) aromatic intermediates.
Esterification to Form Methyl 2,4-bis(difluoromethoxy)benzoate
Once the bis(difluoromethoxy)benzoic acid intermediate is obtained, esterification to the methyl ester is typically performed by acid-catalyzed reaction with methanol.
General Procedure : The hydroxybenzoic acid derivative is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed overnight to ensure complete esterification.
Workup : After reflux, the mixture is concentrated under reduced pressure, dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.
Yields : Methyl esters of hydroxybenzoic acids are typically obtained in good yields (e.g., 84% for methyl 4-hydroxy-3,5-dimethoxybenzoate).
Representative Experimental Data and Reaction Conditions
Summary of Key Research Findings
The difluoromethylation of phenols using sulfonium salt reagents is a mild, selective, and high-yielding method to install difluoromethoxy groups on aromatic rings.
Copper-catalyzed nucleophilic substitution with sodium difluoromethoxide provides an alternative route to bis(difluoromethoxy)benzoic acids from halogenated precursors, with good yields and scalability.
Subsequent acid-catalyzed esterification in methanol efficiently converts these acids into methyl esters, including this compound, with good purity and yield.
This comprehensive overview synthesizes diverse reliable sources to present a clear, professional, and detailed understanding of the preparation methods for this compound, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-bis(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nucleophilic substitution can produce a variety of substituted benzoates .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,4-bis(difluoromethoxy)benzoate is utilized in the synthesis of various pharmaceutical intermediates. The difluoromethoxy group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates. Recent studies have demonstrated its role in:
- Anticancer Agents : The compound has been explored as a building block for developing inhibitors targeting cancer cell proliferation. Its difluoromethoxy substitution can modulate biological activity by influencing the compound's interaction with biological targets .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
Agrochemicals
The compound has been investigated for use in herbicide formulations due to its efficacy against a range of weeds. Its structural features allow it to act on specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crops. Case studies have shown:
- Herbicidal Activity : this compound has been included in formulations that target both grassy and broadleaf weeds, demonstrating a favorable safety profile for crops .
Materials Science
In materials science, this compound is being studied for its potential use in developing advanced materials with specific properties:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing thermal stability and chemical resistance due to the presence of fluorine atoms .
Table 1: Synthesis Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Methylation with sulfuric acid | Heating/reflux in MeOH | 87 |
| Coupling with amines | DMF with HBTU and TEA | 86 |
| Polymerization reactions | Varying conditions with UV irradiation | Variable |
| Activity Type | Test Organism | Result |
|---|---|---|
| Anticancer | Various cell lines | IC50 < 10 µM |
| Antimicrobial | E. coli, S. aureus | Zone of inhibition ≥ 15 mm |
Case Study 1: Anticancer Development
A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound derivatives. The results indicated that modifications at the aromatic ring significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Herbicide Formulation
In agricultural trials, formulations containing this compound were tested against common weeds in paddy fields. The results showed a reduction in weed biomass by over 70%, showcasing its effectiveness as a selective herbicide.
Mechanism of Action
The mechanism of action of Methyl 2,4-bis(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Methyl 4-Chloro-2-(difluoromethoxy)benzoate
- Structure : Single difluoromethoxy group at position 2 and a chlorine atom at position 3.
- Molecular Formula : C₉H₇ClF₂O₃; MW : 236.58.
- Properties: Storage at 0–6°C suggests sensitivity to degradation, possibly due to the reactive chlorine substituent. The mono-difluoromethoxy group reduces steric hindrance compared to the bis-substituted target compound .
Methyl 2,4-Bis(trifluoroacetoxy)benzoate
- Structure : Trifluoroacetoxy (-OCOCF₃) groups at positions 2 and 4.
- Synthesis : Prepared via esterification followed by trifluoroacetylation and treatment with SF₄/HF.
- Properties : Trifluoroacetoxy groups are highly electron-withdrawing, increasing susceptibility to hydrolysis compared to difluoromethoxy analogs .
Methyl 2,4-Bis(benzyloxy)phenylacetate
- Structure : Benzyloxy (-OBn) groups at positions 2 and 4.
- Properties : Increased lipophilicity due to aromatic benzyl groups, which may enhance membrane permeability but reduce solubility in aqueous media. Purity: 95% .
Methyl 2,4-Bis[(trimethylsilyl)oxy]benzoate
- Structure : Trimethylsilyl (TMS) protective groups at positions 2 and 4.
- Properties : TMS groups are hydrolytically labile, making this compound a synthetic intermediate rather than a stable end product. Hydrogen bond acceptors: 4 .
Primisulfuron-methyl
- Structure : Bis(difluoromethoxy) groups on a pyrimidine ring, linked to a sulfonylurea-benzoate backbone.
- Application : Herbicide targeting acetolactate synthase. Demonstrates the agrochemical utility of difluoromethoxy substituents in enhancing lipophilicity and bioactivity .
Stability and Reactivity
- Hydrolytic Stability : Difluoromethoxy groups (-OCHF₂) are more hydrolytically stable than trifluoroacetoxy (-OCOCF₃) or TMS groups, making the target compound suitable for applications requiring prolonged stability .
Biological Activity
Methyl 2,4-bis(difluoromethoxy)benzoate (C10H8F4O4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, protein interactions, and potential pharmaceutical applications.
- Molecular Formula : C10H8F4O4
- Molecular Weight : 268.16 g/mol
- CAS Number : 97914-57-3
The compound features two difluoromethoxy groups attached to a benzoate structure, which influences its chemical reactivity and biological interactions.
This compound's mechanism of action primarily involves its interaction with specific enzymes or receptors. The difluoromethoxy groups are believed to enhance the compound's binding affinity and specificity, which may lead to effective inhibition or activation of target molecules. This property makes it a valuable candidate for further research in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, making it a potential lead compound in drug development. Notably, it has been studied for its effects on:
- DYRK1A/B Enzymes : These enzymes are implicated in neurological disorders and cancer. The introduction of fluorinated groups has been shown to improve selectivity and potency against these targets .
- Proteasome and Autophagy Pathways : Studies suggest that derivatives of benzoic acid can activate these pathways, which are crucial for cellular protein degradation and homeostasis .
Case Studies
- In Vitro Studies : In studies involving human foreskin fibroblasts, compounds similar to this compound demonstrated significant activation of the ubiquitin-proteasome system and autophagy pathways without cytotoxic effects at tested concentrations .
- In Vivo Models : Further investigations into the compound's bioavailability and therapeutic efficacy have been conducted using animal models. For instance, compounds with similar structural motifs have shown promising results in inflammation models and neurodegenerative disease models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2,4-dimethoxybenzoate | Dimethoxy | Moderate enzyme inhibition |
| Methyl 2,4-dichlorobenzoate | Dichloro | Antimicrobial properties |
| Methyl 2,4-difluorobenzoate | Difluoro | Low enzyme inhibition |
| This compound | Difluoromethoxy | Enhanced enzyme inhibition and selectivity |
This compound is unique due to its difluoromethoxy groups, which enhance stability and lipophilicity compared to similar compounds.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- The compound exhibits a strong interaction with key enzymes involved in protein degradation pathways.
- It shows promise as a scaffold for developing drugs targeting neurological diseases due to its favorable pharmacokinetic properties .
- Its structural modifications significantly impact its biological activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2,4-bis(difluoromethoxy)benzoate under laboratory conditions?
- Methodology : The synthesis typically involves esterification or substitution reactions. For example, refluxing 2,4-dichlorobenzoic acid derivatives with difluoromethoxy precursors in methanol using concentrated sulfuric acid as a catalyst (4 hours, followed by ice-water quenching and recrystallization in ethanol) . Optimization may focus on varying reaction time (e.g., 4–8 hours), solvent polarity (methanol vs. ethanol), or catalyst loading to improve yield. Purification via column chromatography or recrystallization should be validated using melting point analysis and NMR.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and F NMR to verify substitution patterns of difluoromethoxy groups and ester functionality.
- HPLC-UV : Assess purity (>97%) using reversed-phase C18 columns with UV detection at 254 nm, referencing pharmacopeial guidelines for mobile phase selection (e.g., acetonitrile/water gradients) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., CHFO requires exact mass 284.03).
Q. How can researchers design initial biological activity assays for this compound?
- Methodology : Prioritize herbicidal activity screens (e.g., inhibition of acetolactate synthase in weeds) due to structural similarity to sulfonylurea herbicides like Primisulfuron-methyl . Use dose-response studies (e.g., 0.1–1000 µM) in plant models (e.g., Arabidopsis), with LD calculations for acute toxicity (oral/dermal routes in rodents) . Include positive controls (e.g., commercial herbicides) and statistical validation via ANOVA.
Advanced Research Questions
Q. What reaction mechanisms govern the regioselective introduction of difluoromethoxy groups at the 2,4-positions of the benzoate core?
- Methodology : Investigate nucleophilic aromatic substitution (SNAr) or radical-mediated pathways. Computational modeling (DFT) can predict activation energies for intermediate formation. Experimentally, track reaction progress via F NMR to identify intermediates, and compare reactivity of para vs. ortho positions under varying temperatures (25–80°C) and catalysts (e.g., CuI vs. Pd) .
Q. How does the electronic and steric profile of this compound influence its herbicidal activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with mono-/trifluoromethoxy or methoxy groups. Compare binding affinity to target enzymes (e.g., ALS) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Molecular Docking : Use X-ray crystallography data of herbicide-enzyme complexes (e.g., PDB: 1YBH) to model interactions between difluoromethoxy groups and active-site residues .
Q. What advanced analytical strategies address challenges in detecting trace impurities or degradation products?
- Methodology :
- LC-MS/MS : Employ tandem mass spectrometry with multiple reaction monitoring (MRM) to quantify impurities (e.g., hydrolyzed benzoic acid derivatives) at ppm levels.
- Derivatization : Convert polar degradation products (e.g., free hydroxyl groups) to trimethylsilyl (TMS) ethers for enhanced GC-MS detection .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by stability-indicating HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
